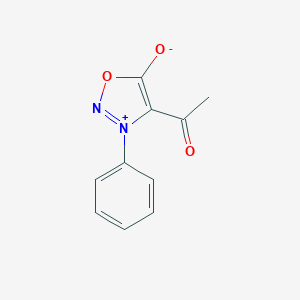

3-苯基-4-乙酰悉诺

描述

Synthesis Analysis

The synthesis of 3-Phenyl-4-acetylsydnone and its derivatives has been explored through various methods. One approach involves the acetylation of phenyl- and alkyl-substituted compounds using acetic acid and polyphosphoric acid, resulting in high yields of acetyl derivatives (Nikam & Kappe, 2017). Additionally, the Friedel–Crafts acetylation of 3-phenylsydnone has been achieved using metal triflate catalysts, with indium triflate yielding the best results (Balaguer, Selhorst, & Turnbull, 2013).

Molecular Structure Analysis

The molecular structure of 3-Phenyl-4-acetylsydnone derivatives has been characterized, revealing intra- and intermolecular hydrogen bonds. The interplanar angle between the sydnone and benzene rings highlights the compound's structural features (Grossie, Harrison, & Turnbull, 2013).

Chemical Reactions and Properties

Sydnones, including 3-Phenyl-4-acetylsydnone, participate in various chemical reactions due to their mesoionic nature. The photochemical reactions of phenylsydnones have been studied, showing the formation of different heterocyclic compounds under irradiation conditions (Huseya, Chinone, & Ohta, 1972).

Physical Properties Analysis

The physical properties of 3-Phenyl-4-acetylsydnone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituents. The compound's solid-state structure has been elucidated through X-ray crystallography, revealing significant details about its geometry (Grossie, Harrison, & Turnbull, 2013).

Chemical Properties Analysis

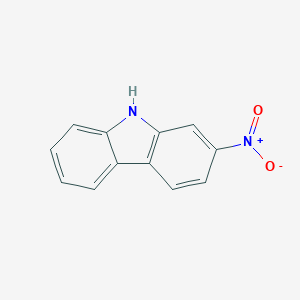

The chemical behavior of 3-Phenyl-4-acetylsydnone is marked by its reactivity towards electrophilic and nucleophilic agents, as well as its participation in cycloaddition reactions. The electrochemical study of 3-phenyl-4-nitrosydnone, a related compound, provides insights into the electron transfer mechanisms and the influence of substituents on its redox properties (Kim, Youn-Geun Kim, & Soon-Jong Han, 1988).

科学研究应用

脱羰和克莱森-施密特反应: 3-苯基-4-乙酰悉诺经历脱羰反应形成3-取代悉诺。此外,它在碱性溶液中与甲基酮参与克莱森-施密特反应,展示了其在有机合成中的反应性和潜力 (洪等人,1993).

乙酰化和脱溴: 这种化合物可以在高氯酸存在下使用乙酸酐进行乙酰化,得到4-乙酰-3-取代悉诺。它还在活化锌粉存在下经历脱溴,显示了其在高级有机转化中的用途 (田等人,1992).

电化学研究: 已经对相关化合物3-苯基-4-亚硝基悉诺进行了电化学还原研究,提供了对电子转移机制和电化学中潜在应用的见解 (金等人,1988).

杂环化合物的合成: 3-苯基-4-乙酰悉诺已被用于合成各种杂环化合物,展示了其作为有机化学中构建模块的多功能性。这包括合成具有潜在生物活性的化合物,如乙酰胆碱酯酶抑制剂 (马德尼等人,2018).

抗菌活性: 3-苯基-4-乙酰悉诺的一些衍生物已显示出对微生物的体外生长抑制活性,表明其在开发新型抗菌剂中的潜力 (卡瓦利和巴达米,2000).

染料敏化太阳能电池: 已经研究了3-苯基-4-乙酰悉诺的衍生物对染料敏化太阳能电池(DSSC)的影响。它们已显示出改善DSSC的性能,表明其在可再生能源应用中的潜力 (瑞恩等人,2015).

未来方向

While specific future directions for 3-Phenyl-4-acetylsydnone were not found, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. A paper titled “The future directions of synthetic chemistry” discusses the future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis . The paper briefly discusses several future directions in synthetic chemistry, including the improvement of synthesis ability and the enhancement of synthesis applications .

属性

IUPAC Name |

4-acetyl-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCBVFPDMGNJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337122 | |

| Record name | 3-Phenyl-4-acetylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-4-acetylsydnone | |

CAS RN |

13973-33-6 | |

| Record name | 3-Phenyl-4-acetylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

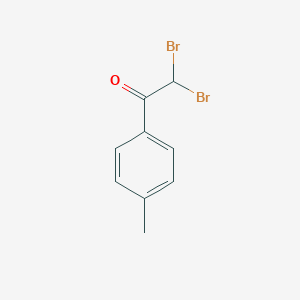

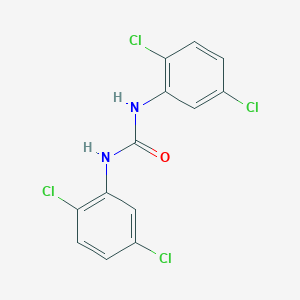

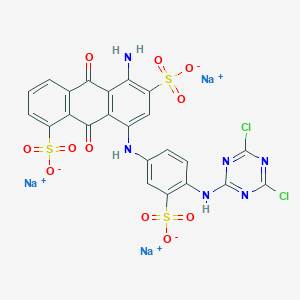

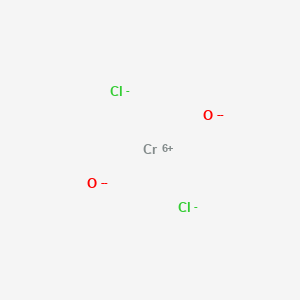

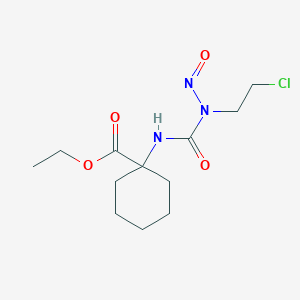

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)